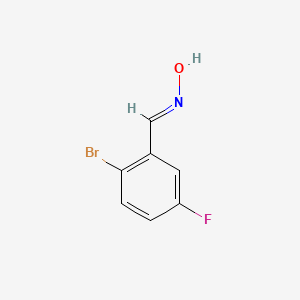
2-Bromo-5-fluorobenzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-fluorobenzaldehyde oxime is an organic compound with the molecular formula C7H5BrFNO It is a derivative of benzaldehyde, where the aldehyde group is converted to an oxime, and the benzene ring is substituted with bromine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluorobenzaldehyde oxime typically involves the following steps:
Starting Material: The synthesis begins with 2-Bromo-5-fluorobenzaldehyde.
Oximation: The aldehyde group of 2-Bromo-5-fluorobenzaldehyde is converted to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures.
The general reaction can be represented as:
2-Bromo-5-fluorobenzaldehyde+NH2OH⋅HCl→2-Bromo-5-fluorobenzaldehyde oxime+H2O+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the process would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-fluorobenzaldehyde oxime can undergo various chemical reactions, including:
Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The oxime group can be oxidized to a nitroso compound or further to a nitro compound under specific conditions.
Common Reagents and Conditions
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Major Products
Reduction: 2-Bromo-5-fluoroaniline.
Substitution: Various substituted benzaldehyde oximes depending on the nucleophile used.
Oxidation: 2-Bromo-5-fluoronitrobenzene.
Aplicaciones Científicas De Investigación
2-Bromo-5-fluorobenzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-fluorobenzaldehyde oxime depends on its specific application. In biochemical contexts, the oxime group can interact with active sites of enzymes, potentially inhibiting their activity. The bromine and fluorine substituents can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-fluorobenzaldehyde: The parent compound without the oxime group.
2-Bromo-5-fluoroaniline: The reduced form of the oxime.
2-Bromo-5-fluoronitrobenzene: The oxidized form of the oxime.
Uniqueness
2-Bromo-5-fluorobenzaldehyde oxime is unique due to the presence of both an oxime group and halogen substituents on the benzene ring. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis. The oxime group provides a handle for further functionalization, while the bromine and fluorine atoms offer sites for substitution reactions, enhancing its versatility in chemical transformations.
Propiedades
Fórmula molecular |
C7H5BrFNO |
|---|---|
Peso molecular |
218.02 g/mol |
Nombre IUPAC |
(NE)-N-[(2-bromo-5-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5BrFNO/c8-7-2-1-6(9)3-5(7)4-10-11/h1-4,11H/b10-4+ |
Clave InChI |
SOXOEIXMKVKWQH-ONNFQVAWSA-N |
SMILES isomérico |
C1=CC(=C(C=C1F)/C=N/O)Br |
SMILES canónico |
C1=CC(=C(C=C1F)C=NO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



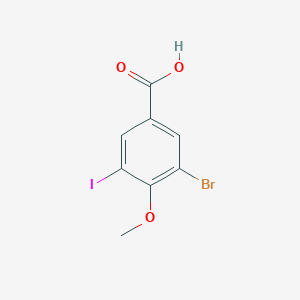

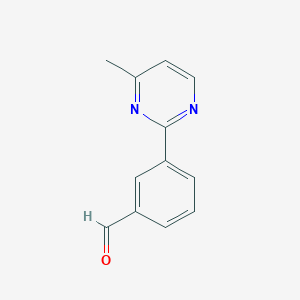



![{6-Azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine](/img/structure/B12079549.png)
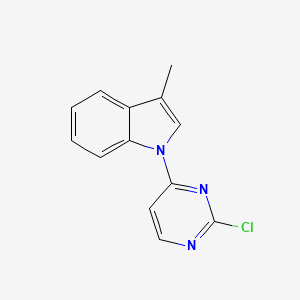

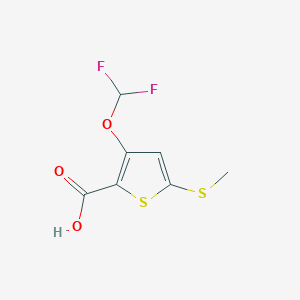
![1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12079565.png)
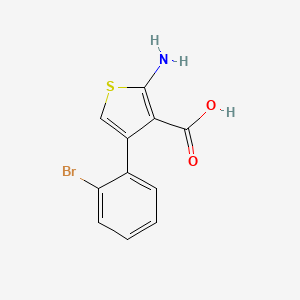
![1-[(2-Fluoro-5-methylphenyl)methyl]azetidine](/img/structure/B12079583.png)
